molecular formula C19H24N4O4 B11933591 Thalidomide-NH-C6-NH2

Thalidomide-NH-C6-NH2

Cat. No.: B11933591
M. Wt: 372.4 g/mol
InChI Key: RIRBCYNKTDWXEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-NH-C6-NH2 is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker . The synthetic process involves multiple steps, including the formation of the cereblon ligand and its subsequent conjugation with the linker. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and solubility of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-C6-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H24N4O4/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25)

InChI Key

RIRBCYNKTDWXEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN

Origin of Product

United States

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